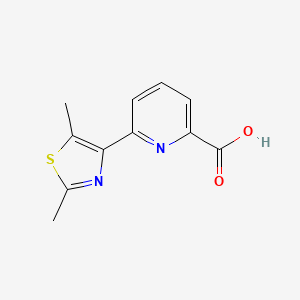

6-(2,5-Dimethyl-1,3-thiazol-4-yl)pyridine-2-carboxylic acid

Descripción

6-(2,5-Dimethyl-1,3-thiazol-4-yl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at the 6-position with a 2,5-dimethylthiazole moiety and a carboxylic acid group at the 2-position of the pyridine. This structure combines the electronic properties of pyridine and thiazole rings, which are known to influence reactivity, solubility, and biological activity. Thiazole derivatives are frequently explored in medicinal chemistry due to their role in enzyme inhibition and antimicrobial activity, while pyridine carboxylic acids are often studied for coordination chemistry and metal-binding applications .

Propiedades

IUPAC Name |

6-(2,5-dimethyl-1,3-thiazol-4-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-6-10(12-7(2)16-6)8-4-3-5-9(13-8)11(14)15/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJILFDJXNJONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=NC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-(2,5-Dimethyl-1,3-thiazol-4-yl)pyridine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The process often includes the formation of thiazole rings through methods such as Hantzsch thiazole synthesis. The final product is characterized using techniques like NMR spectroscopy to confirm structural integrity.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted the activity of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, indicating their potential as novel antimicrobial agents .

Anticancer Properties

The anticancer activity of thiazole derivatives has been a focal point in recent research. Compounds with a similar structure to this compound demonstrated varying degrees of cytotoxicity against cancer cell lines such as Caco-2 and A549. For instance, certain derivatives showed a significant reduction in cell viability (39.8% for Caco-2 cells) compared to untreated controls . This suggests that modifications in the thiazole structure can enhance anticancer efficacy.

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties. Thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms effectively. The inhibitory constants (K_i) for these activities ranged significantly, indicating strong potential for therapeutic applications in neurodegenerative diseases and other conditions where enzyme regulation is crucial .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against resistant strains of bacteria and fungi. The results indicated that certain compounds showed broad-spectrum activity, making them candidates for further development as antibiotics .

- Anticancer Activity : Another investigation focused on the cytotoxic effects of thiazole compounds on human cancer cell lines. The study found that specific substitutions on the thiazole ring could enhance anticancer properties significantly, providing insights into structure–activity relationships (SAR) .

Data Summary

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-pyridine hybrids. For instance, compounds derived from this structure have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported that a thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 μM) .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. Research indicates that certain thiazole-linked pyridine derivatives exhibit significant protection in seizure models. For example, one derivative demonstrated a median effective dose (ED50) of 18.4 mg/kg in electroshock seizure tests .

Anti-inflammatory Effects

In addition to anticancer and anticonvulsant activities, thiazole-pyridine derivatives have shown promising anti-inflammatory effects. Some compounds were found to inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications in the thiazole or pyridine rings can significantly influence biological activity. For example:

- Electron-withdrawing groups on the phenyl ring enhance anticancer activity.

- Alkyl substitutions at specific positions on the thiazole ring can improve anticonvulsant properties .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer activity against multiple cell lines. The study found that the presence of a chlorine substituent at the 4-position of the pyridine ring was critical for enhancing cytotoxicity against cancer cells, with one compound achieving an IC50 value of 2.01 µM against HT29 colon carcinoma cells .

Case Study 2: Anticonvulsant Activity

In another investigation focusing on anticonvulsant properties, several thiazole-pyridine derivatives were synthesized and tested in animal models. The results indicated that modifications leading to increased lipophilicity correlated with enhanced seizure protection indices .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with three classes of analogs: pyrrolo-pyridine carboxylic acids , thiazole-carboxylic acids , and pyrimidine-carboxylic acids , based on structural motifs and available data.

Pyrrolo-Pyridine Carboxylic Acids

Derivatives such as 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) , 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) , and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) () share a fused pyrrole-pyridine core. Key differences include:

- Substituents : Chloro (10b) and methoxy (10c) groups at the 5-position of the pyrrolo-pyridine system, which may enhance lipophilicity or alter electronic properties compared to the thiazole substituent in the target compound.

- Applications : Pyrrolo-pyridines are often investigated for kinase inhibition, whereas the thiazole-pyridine hybrid in the target compound may prioritize different biological targets.

Thiazole-Carboxylic Acids

- 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid (): Features a thiazole ring with methyl groups at positions 2 and 4 and a carboxylic acid at position 3. Melting Point: 233–235°C, indicating high crystallinity, likely due to strong intermolecular hydrogen bonding from the carboxylic acid group .

- 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid (): Substituted with an acetic acid side chain instead of a pyridine ring.

Pyrimidine-Carboxylic Acids

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (): A pyrimidine derivative with chloro and methyl substituents.

- Safety Data : Requires stringent handling protocols (e.g., first-aid measures for inhalation or skin contact), suggesting higher toxicity compared to thiazole or pyrrolo-pyridine analogs .

- Electronic Effects : The pyrimidine ring’s dual nitrogen atoms may increase electron deficiency, altering metal-binding behavior relative to pyridine-thiazole hybrids.

Comparative Data Table

Research Implications and Gaps

- Structural Insights : The thiazole-pyridine hybrid in the target compound likely exhibits unique electronic properties due to conjugation between the two heterocycles, distinguishing it from purely thiazole- or pyridine-based analogs.

- Synthetic Challenges : While pyrrolo-pyridine derivatives demonstrate high yields (), the synthesis of thiazole-pyridine hybrids may require optimization due to steric and electronic effects.

- Safety and Handling : Pyrimidine-carboxylic acids () highlight the need for comparative toxicity studies, which are absent in the provided data for the target compound.

Q & A

Q. Q: What are the standard synthetic routes for preparing 6-(2,5-Dimethyl-1,3-thiazol-4-yl)pyridine-2-carboxylic acid?

A: A common method involves multi-step reactions:

- Step 1: Condensation of 2,5-dimethylthiazole-4-carbaldehyde with a pyridine derivative (e.g., 2-cyanopyridine) under acidic or basic conditions to form the thiazole-pyridine backbone.

- Step 2: Hydrolysis of the nitrile or ester group to the carboxylic acid using NaOH or HCl in ethanol/water mixtures, followed by neutralization and recrystallization .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from DMF/acetic acid mixtures .

Advanced Synthesis: Regioselectivity and Yield Optimization

Q. Q: How can regioselectivity challenges in thiazole-pyridine coupling be addressed?

A: Regioselectivity is influenced by:

- Catalysts: Palladium or copper catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing side reactions.

- Temperature Control: Slow addition of reagents at 40–60°C improves yield (typical yields: 45–70%) .

Structural Characterization Techniques

Q. Q: What analytical methods validate the compound’s structure?

A:

- NMR Spectroscopy: ¹H/¹³C/³¹P NMR confirm substitution patterns (e.g., δ 8.34 ppm for pyridine protons ).

- Mass Spectrometry: ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 260.30) .

- X-ray Crystallography: SHELXL refines single-crystal structures to resolve bond lengths/angles (e.g., thiazole-pyridine dihedral angles ~15°) .

Basic Biological Activity Screening

Q. Q: What assays are used for preliminary bioactivity evaluation?

A:

- Antimicrobial Testing: Disk diffusion assays against E. coli and S. aureus (MIC values: 10–50 µg/mL).

- Enzyme Inhibition: Fluorescence-based assays for kinase or protease inhibition (IC₅₀ reported for similar thiazole derivatives ).

Advanced Biological Studies: Mechanism of Action

Q. Q: How can researchers elucidate the compound’s anticancer mechanism?

A:

- Cellular Assays: Apoptosis (Annexin V/PI staining) and cell cycle analysis (flow cytometry).

- Target Identification: siRNA knockdown or CRISPR-Cas9 screens to pinpoint interacting proteins (e.g., kinases ).

- In Vivo Models: Xenograft studies in mice with pharmacokinetic profiling (t₁/₂, bioavailability) .

Computational Modeling for Structure-Activity Relationships (SAR)

Q. Q: What computational tools predict bioactivity?

A:

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase).

- QSAR Models: Machine learning (Random Forest, SVM) trained on thiazole-pyridine datasets to optimize substituents .

Crystallographic Data Interpretation

Q. Q: How are crystallographic data analyzed for this compound?

A:

- Data Collection: High-resolution (≤1.0 Å) X-ray diffraction at synchrotron facilities.

- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (R-factor <5%) .

- Validation: PLATON checks for structural errors (e.g., missed symmetry) .

Stability and Degradation Studies

Q. Q: What protocols assess chemical stability under storage conditions?

A:

- Forced Degradation: Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical Monitoring: HPLC tracks degradation products (e.g., decarboxylation or thiazole ring oxidation) .

Addressing Data Contradictions in Biological Studies

Q. Q: How to resolve conflicting reports on antimicrobial activity?

A:

- Assay Standardization: Use CLSI/M07-A11 guidelines for MIC determination.

- Strain Variability: Test across clinical isolates (e.g., methicillin-resistant S. aureus).

- Solubility Controls: Verify compound solubility in assay media (e.g., DMSO ≤1% v/v) .

Derivative Synthesis for SAR Exploration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.